Acetonitrile,hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-

Description

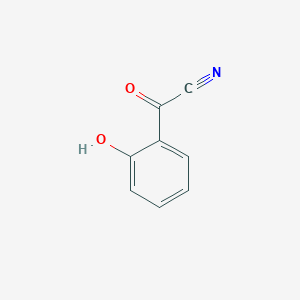

Acetonitrile,hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-, systematically named 2-(6-oxo-2,4-cyclohexadienylidene)acetonitrile, is a structurally unique compound characterized by a conjugated cyclohexadienone ring fused with an acetonitrile moiety. This compound is notable for its electron-deficient dienophilic properties, which arise from the electron-withdrawing cyano group and the keto-enol tautomerism of the cyclohexadienone system . It is synthesized via ring-opening reactions of o-quinoidal enones, as demonstrated in cycloaddition studies with azidobenzofurans . Its high reactivity in [4+2] cycloadditions makes it valuable for constructing complex heterocyclic frameworks, particularly in natural product synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C8H5NO2 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-hydroxybenzoyl cyanide |

InChI |

InChI=1S/C8H5NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H |

InChI Key |

ASKGXAONDBFRCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of acetonitrile with a cyclohexadienone derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxy and acetonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications can be contextualized by comparing it with three analogous cyclohexadienone or acetonitrile derivatives:

4-Hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one

- Structure: Features a cyclohexenone core with hydroxyl, methyl, and 3-oxobutenyl substituents.

- Reactivity: The hydroxyl group enhances hydrogen-bonding interactions, while the bulky methyl groups reduce ring strain, leading to slower reaction kinetics compared to the target compound. Its α,β-unsaturated ketone moiety participates in Michael additions but shows lower dienophilic activity .

- Applications: Used in flavor and fragrance industries due to its ionone-like structure .

Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

- Structure: A morpholine-substituted cyclohexenone derivative with benzyl and phenyl groups.

- Reactivity : The electron-rich morpholine and benzyl groups diminish electrophilicity, making it less reactive in cycloadditions. However, steric effects from the diphenyl groups enhance stereoselectivity in nucleophilic substitutions .

- Applications : Intermediate in alkaloid synthesis, particularly for chiral pharmaceuticals .

2-[(4S,5S,6S)-6-(β-D-Glucopyranosyloxy)-4,5-dihydroxy-2-cyclohexen-1-ylidene]acetonitrile

- Structure : Glucosylated derivative of the target compound, with additional hydroxyl and sugar moieties.

- Reactivity : The glucosyl group increases hydrophilicity, reducing solubility in organic solvents and limiting its utility in traditional Diels-Alder reactions. However, the hydroxyl groups enable glycosylation-based bioconjugation .

- Applications : Investigated for prodrug design and targeted drug delivery systems .

Comparative Data Table

Key Research Findings

- Reactivity Hierarchy: The target compound exhibits superior dienophilic reactivity compared to its analogs due to its electron-deficient cyano group and planar cyclohexadienone system, enabling rapid [4+2] cycloadditions (e.g., with azidobenzofurans) . In contrast, glucosylated or sterically hindered analogs show reduced reactivity in organic media .

- Stereochemical Outcomes : Unlike the diphenyl-morpholine derivative, which achieves high stereoselectivity via steric effects , the target compound’s reactions are driven by electronic factors, often yielding mixtures of stereoisomers .

- Solubility Trade-offs : Hydrophilic modifications (e.g., glucosylation) expand aqueous-phase applications but limit use in traditional organic synthesis .

Biological Activity

Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-, also known by its CAS number 287492-06-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

- Chemical Formula: CHNO

- Molecular Weight: 149.15 g/mol

- IUPAC Name: Acetonitrile, hydroxy(6-oxo-2,4-cyclohexadien-1-ylidene)-

Antimicrobial Activity

Recent studies have indicated that compounds related to acetonitrile derivatives exhibit significant antimicrobial properties. For instance:

- Case Study: A study on arylcyanomethylenequinone oximes revealed strong antifungal activity against Candida species. The mechanism involved inhibiting hyphal formation and disrupting membrane permeability without causing toxicity to human cells or zebrafish embryos .

| Compound | Activity | Mechanism |

|---|---|---|

| 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Antifungal | Inhibition of hyphal formation |

| Acetonitrile derivative | Antibacterial | Disruption of cell membrane integrity |

Anti-inflammatory Activity

The anti-inflammatory effects of acetonitrile derivatives have been documented in various studies:

- Research Findings: Compounds similar to acetonitrile have shown potential in reducing inflammation markers in vitro. For example, derivatives displayed the ability to downregulate pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Anticancer Activity

Acetonitrile derivatives have also been investigated for their anticancer properties:

- Case Study: A study demonstrated that certain acetonitrile derivatives exhibited cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation .

| Cancer Cell Line | Compound Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | Acetonitrile derivative | 15 | Protein kinase inhibition |

| MDA-MB-231 | Acetonitrile derivative | 20 | Induction of apoptosis |

Research Findings

Several studies have contributed to understanding the biological activity of acetonitrile derivatives:

- Antifungal Mechanisms : Research highlighted how acetonitrile derivatives can effectively target fungal biofilms, which are often resistant to conventional treatments. The compounds were shown to disrupt biofilm formation and enhance the efficacy of existing antifungal drugs .

- Cytotoxicity Studies : In vitro assays demonstrated that acetonitrile derivatives could induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

- Inflammatory Response Modulation : A study indicated that these compounds could modulate inflammatory responses by inhibiting NF-kB signaling pathways, which are critical in the inflammatory process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.